molecular formula C12H14O B13652162 4-(2,4-Dimethylphenyl)but-3-en-2-one

4-(2,4-Dimethylphenyl)but-3-en-2-one

Cat. No.: B13652162
M. Wt: 174.24 g/mol
InChI Key: CDMRZWHEBWVEOH-FNORWQNLSA-N
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Description

4-(2,4-Dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O It is a derivative of butenone, featuring a 2,4-dimethylphenyl group attached to the butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with crotonic acid or its derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Claisen-Schmidt condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide (NaOH). This reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

4-(2,4-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.

    4-(4-Methylphenyl)but-3-en-2-one: Similar structure with a 4-methylphenyl group.

    4-(2,5-Dimethylphenyl)but-3-en-2-one: Similar structure with a 2,5-dimethylphenyl group.

Uniqueness

4-(2,4-Dimethylphenyl)but-3-en-2-one is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(2,4-dimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4-8H,1-3H3/b7-5+

InChI Key

CDMRZWHEBWVEOH-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)C)C

Origin of Product

United States

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